1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride
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Overview
Description
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H18N2O2S·HCl. It is known for its unique structure, which includes an indene moiety fused to a piperazine ring via a sulfonyl group.
Preparation Methods
The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene-5-sulfonyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The sulfonyl chloride is added dropwise to a solution of piperazine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-indene-5-yl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-(2,3-Dihydro-1H-inden-5-yl)sulfonyl)ethanol: Contains an ethanol group instead of a piperazine ring, leading to different reactivity and applications.
1-(2,3-Dihydro-1H-inden-5-yl)sulfonyl)benzene:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.ClH/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13;/h4-5,10,14H,1-3,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFRWRFDMZJAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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